molecular formula C14H12S B3245399 9-methyl-9H-thioxanthene CAS No. 16860-11-0

9-methyl-9H-thioxanthene

Cat. No.: B3245399
CAS No.: 16860-11-0
M. Wt: 212.31 g/mol
InChI Key: APSZBCZZVNSQOH-UHFFFAOYSA-N
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Description

9-Methyl-9H-thioxanthene is an organic compound with the molecular formula C₁₄H₁₂S. It belongs to the class of thioxanthenes, which are sulfur-containing analogs of xanthene. This compound is characterized by a tricyclic structure where a sulfur atom replaces one of the oxygen atoms in the xanthene framework. Thioxanthenes are known for their diverse applications in various fields, including organic electronics, photochemistry, and medicinal chemistry.

Scientific Research Applications

9-Methyl-9H-thioxanthene has several scientific research applications:

Mechanism of Action

Thioxanthone has been employed as a mediator in polymerisation reactions and organic transformations . In two-photon induced photopolymerization (TPIP), the initiators are excited to triplet states by absorbing the energy from two photons, in combination .

Future Directions

The future directions of research on 9-methyl-9H-thioxanthene could involve further exploration of its photophysical properties and its potential applications in organic electronics . The use of two-photon induced photopolymerization allows for the polymerization of structures with submicron features, implying diverse uses of the technology .

Preparation Methods

The synthesis of 9-methyl-9H-thioxanthene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromothiophenol with 2-bromotoluene in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic aromatic substitution mechanism, followed by cyclization to form the thioxanthene ring system. The reaction conditions often include heating the mixture in a suitable solvent like dimethylformamide.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

9-Methyl-9H-thioxanthene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound-9-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivative using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings of this compound. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.

Comparison with Similar Compounds

9-Methyl-9H-thioxanthene can be compared with other thioxanthene derivatives and related compounds:

Properties

IUPAC Name

9-methyl-9H-thioxanthene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12S/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSZBCZZVNSQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2SC3=CC=CC=C13
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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